3-Chloro-3',4',5'-trifluorobenzophenone
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3-chloro-2,4,5-trifluorobenzoic acid with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
3-Chloro-3’,4’,5’-trifluorobenzophenone is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and modifications.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Chloro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets may vary depending on the specific application and context of the research .
Comparison with Similar Compounds
3-Chloro-3’,4’,5’-trifluorobenzophenone can be compared with other similar compounds, such as:
3-Chloro-2,4,5-trifluorobenzoic acid: Similar in structure but differs in functional groups and reactivity.
4-Chloro-3,5-dinitrobenzotrifluoride: Another fluorinated compound with different chemical properties and applications.
3-Chloro-4-(trifluoromethyl)phenol: Used in the synthesis of agrochemical and pharmaceutical components.
These comparisons highlight the unique properties and applications of 3-Chloro-3’,4’,5’-trifluorobenzophenone, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFFOAZQCWQLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374078 |
Source
|
Record name | 3-Chloro-3',4',5'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-95-6 |
Source
|
Record name | 3-Chloro-3',4',5'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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